3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide
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Description
“3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide” is a chemical compound with the CAS Number: 2243514-92-1 . It has a molecular weight of 201.67 and is also known as 3-amino-3-(2-hydroxyethyl)-1lambda6-thietane-1,1-dione hydrochloride .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C5H11NO3S.ClH/c6-5(1-2-7)3-10(8,9)4-5;/h7H,1-4,6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to hazards related to harmful ingestion, skin contact, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(3-amino-1,1-dioxothietan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c6-5(1-2-7)3-10(8,9)4-5/h7H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZYMXZAWMIWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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